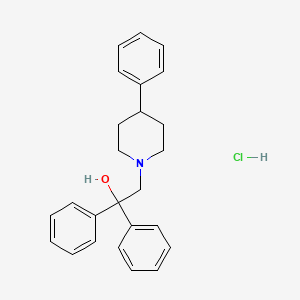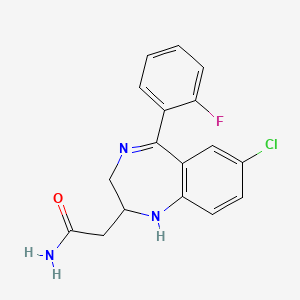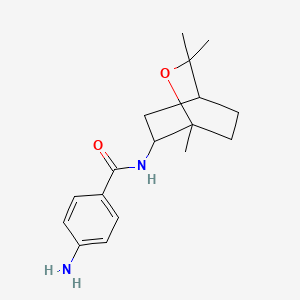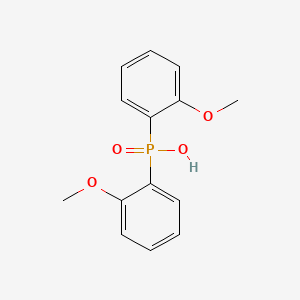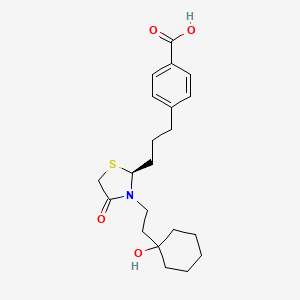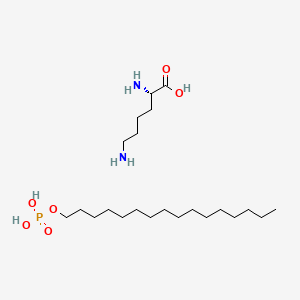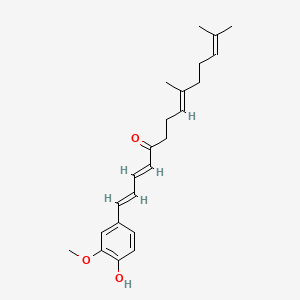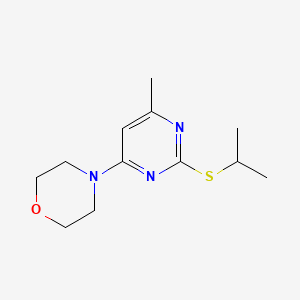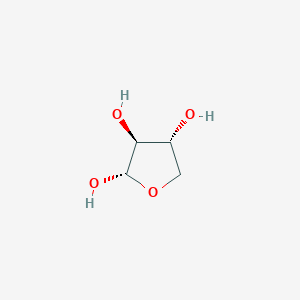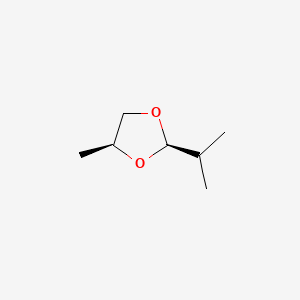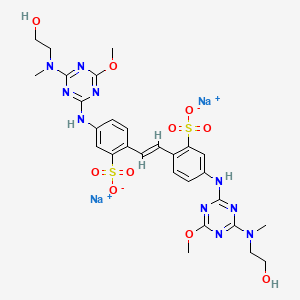
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is an organic compound with the molecular formula C8H12O. It is a colorless liquid with a distinctive odor and is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- can be achieved through several methods. One common method involves the catalytic hydrogenation of 6-Methyl-3-cyclohexen-1-one. This reaction typically uses a palladium catalyst under mild conditions to reduce the ketone to the corresponding aldehyde.
Another synthetic route involves the oxidation of 6-Methyl-3-cyclohexene-1-methanol. This reaction can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to convert the alcohol to the aldehyde.
Industrial Production Methods
In industrial settings, 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient conversion of the starting materials to the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 6-Methyl-3-cyclohexene-1-carboxylic acid
Reduction: 6-Methyl-3-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-cyclohexene-1-carboxaldehyde
- 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 6-Methyl-3-cyclohexene-1,1-dimethanol
Uniqueness
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is unique due to its specific structural configuration, which includes a trans- arrangement of the methyl and aldehyde groups on the cyclohexene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
36635-33-3 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,6R)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3/t7-,8+/m1/s1 |
InChI Key |
BOPCAWBPVSVBMM-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CC=CC[C@H]1C=O |
Canonical SMILES |
CC1CC=CCC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


